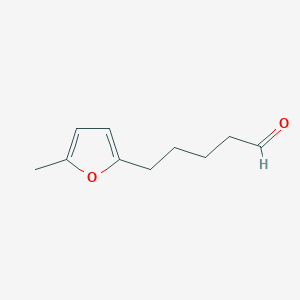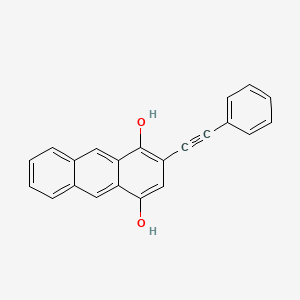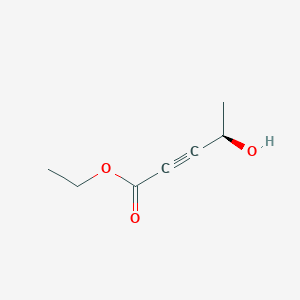
Ethyl (4R)-4-hydroxypent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4R)-4-hydroxypent-2-ynoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a hydroxyl group and a triple bond, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (4R)-4-hydroxypent-2-ynoate can be synthesized through the esterification of (4R)-4-hydroxypent-2-ynoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to enhance efficiency and yield . The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the triple bond can yield saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated esters or alcohols.
Substitution: Chlorinated esters or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (4R)-4-hydroxypent-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (4R)-4-hydroxypent-2-ynoate involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group and the triple bond allows it to participate in diverse chemical reactions, contributing to its versatility .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl butanoate: Another ester with a pineapple-like scent, used in the food industry.
Uniqueness: Ethyl (4R)-4-hydroxypent-2-ynoate stands out due to its unique structure, which includes both a hydroxyl group and a triple bond. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
73952-46-2 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
ethyl (4R)-4-hydroxypent-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3/t6-/m1/s1 |
Clave InChI |
UHUSKECRWHTFMW-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)C#C[C@@H](C)O |
SMILES canónico |
CCOC(=O)C#CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



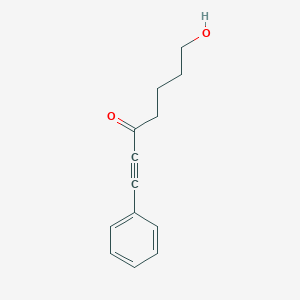
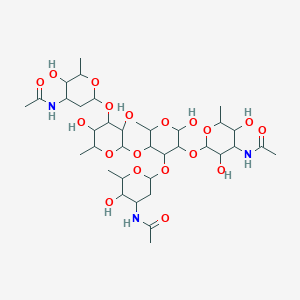
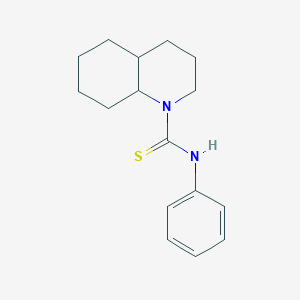
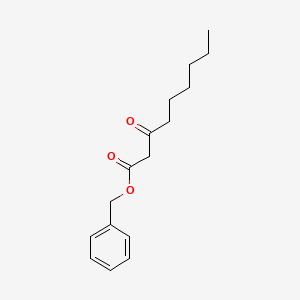
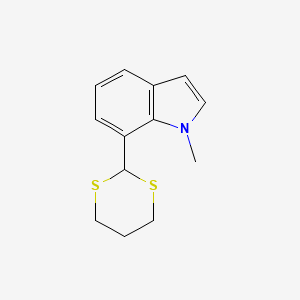
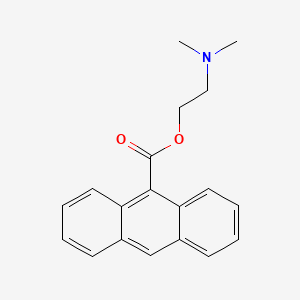
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
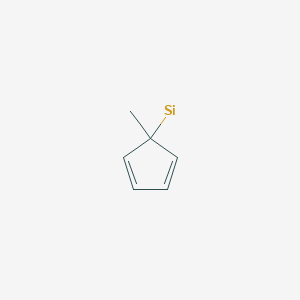
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
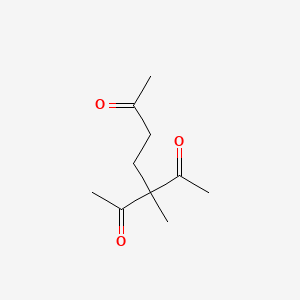
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
